guanidine;2,3,4,5,6-pentachlorophenol

Description

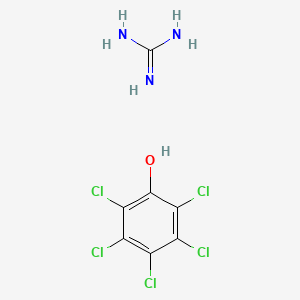

2,3,4,5,6-Pentachlorophenol (PCP) is a polychlorinated aromatic compound (molecular formula: C₆HCl₅O; molecular weight: 266.35) historically used as a wood preservative, herbicide, and disinfectant . It exhibits a high log Kow value (5.05), indicating significant lipophilicity, and its water solubility ranges from 14.0 to 15,000 mg·L⁻¹ depending on pH . PCP is recognized for its toxicity, leading to global restrictions under the Stockholm Convention . Guanidine, a strong organic base (pKa ~13.6), is often utilized in biochemical studies to denature proteins or solubilize hydrophobic compounds. The interaction between guanidine and PCP has been explored in mitochondrial studies, where guanidine was shown to release 75% of bound PCP via protein denaturation .

Properties

CAS No. |

5944-83-2 |

|---|---|

Molecular Formula |

C7H6Cl5N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

guanidine;2,3,4,5,6-pentachlorophenol |

InChI |

InChI=1S/C6HCl5O.CH5N3/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1(3)4/h12H;(H5,2,3,4) |

InChI Key |

DJAXCDIYFZEHGT-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C(=N)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with carbodiimides or thioureas. For guanidine;2,3,4,5,6-pentachlorophenol, a common synthetic route involves the reaction of guanidine with 2,3,4,5,6-pentachlorophenol under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of guanidine derivatives often employs catalytic methods to enhance yield and efficiency. Transition-metal-catalyzed reactions, such as those involving palladium or copper catalysts, are commonly used to synthesize guanidine compounds. These methods offer high selectivity and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Guanidine;2,3,4,5,6-pentachlorophenol undergoes various chemical reactions, including:

Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.

Reduction: Reduction reactions can convert the pentachlorophenol component to less chlorinated phenols.

Substitution: The chlorine atoms in pentachlorophenol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the guanidine moiety typically yields guanidinium salts, while reduction of pentachlorophenol can produce less chlorinated phenols .

Scientific Research Applications

Guanidine;2,3,4,5,6-pentachlorophenol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential antimicrobial properties due to the presence of pentachlorophenol.

Medicine: Investigated for its potential use in treating certain diseases, leveraging the biological activity of guanidine.

Industry: Employed as a pesticide and disinfectant, particularly in wood preservation.

Mechanism of Action

The mechanism of action of guanidine;2,3,4,5,6-pentachlorophenol involves multiple pathways:

Guanidine Moiety: Enhances the release of acetylcholine following a nerve impulse, affecting muscle cell membranes by slowing depolarization and repolarization rates.

Pentachlorophenol Moiety: Acts as a potent inhibitor of various enzymes and disrupts cellular processes by uncoupling oxidative phosphorylation.

Comparison with Similar Compounds

Research Findings

Mitochondrial Interactions

PCP binds tightly to mitochondrial proteins, with 33% remaining nondialyzable after sonication. Guanidine (8 M) disrupts these interactions, releasing 75% of PCP, highlighting its role in protein denaturation .

Catalytic Oxidation

PCP’s steric bulk reduces its catalytic turnover (TON = 186) in peroxidase-mediated reactions, outperformed by smaller substrates like 2,4,6-TFP (TON = 3,825) .

Antibacterial Activity

While PCP inhibits sulfate conjugation in liver metabolism , its metabolites, such as tetrachloro-1,3-benzenediol, exhibit enhanced activity against Streptomyces spp. .

Anti-Cancer Guanidinium Derivatives

Compounds like 30 and 2 demonstrate >95% purity and potent in vitro anti-cancer activity, leveraging guanidine’s ability to interact with cellular kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.